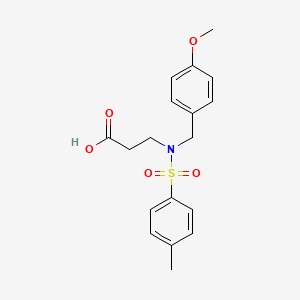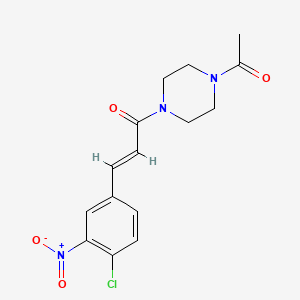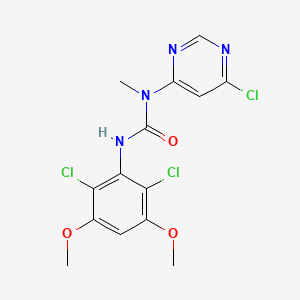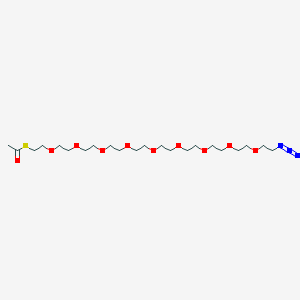
Azido-PEG9-S-methyl ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG9-S-methyl ethanethioate is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is also a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Métodos De Preparación
The synthesis of Azido-PEG9-S-methyl ethanethioate typically involves organic synthesis techniques. The process begins with the modification and functionalization of polyethylene glycol (PEG). The azide group is introduced to the PEG chain, followed by the attachment of the S-methyl ethanethioate group. The specific reaction conditions and reagents used can vary, but the general approach involves the use of copper catalysts for the azide-alkyne cycloaddition reaction .
Análisis De Reacciones Químicas
Azido-PEG9-S-methyl ethanethioate undergoes several types of chemical reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups, forming a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups
Common reagents used in these reactions include copper catalysts for CuAAc and DBCO or BCN for SPAAC. The major products formed from these reactions are triazole rings, which are stable and useful in various applications .
Aplicaciones Científicas De Investigación
Azido-PEG9-S-methyl ethanethioate has several scientific research applications:
Chemistry: It is used as a click chemistry reagent for the synthesis of complex molecules.
Biology: It is employed in the development of PROTACs, which are used to selectively degrade target proteins in biological systems.
Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for targeted protein degradation.
Industry: It is used in the synthesis of various functionalized PEG derivatives for industrial applications
Mecanismo De Acción
The mechanism of action of Azido-PEG9-S-methyl ethanethioate involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Azido-PEG9-S-methyl ethanethioate is unique due to its specific structure and functional groups. Similar compounds include other PEG-based PROTAC linkers and click chemistry reagents, such as:
- Azido-PEG4-S-methyl ethanethioate
- Azido-PEG8-S-methyl ethanethioate
- Azido-PEG12-S-methyl ethanethioate
These compounds share similar functional groups but differ in the length of the PEG chain, which can affect their solubility and reactivity .
Propiedades
Fórmula molecular |
C22H43N3O10S |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C22H43N3O10S/c1-22(26)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-28-5-4-27-3-2-24-25-23/h2-21H2,1H3 |
Clave InChI |
UYMWTJAOBDYFDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
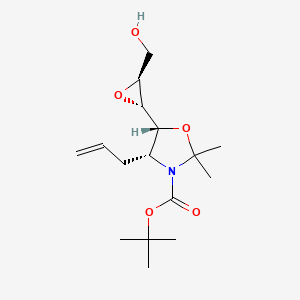
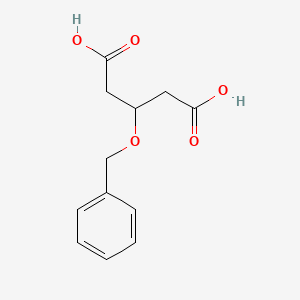
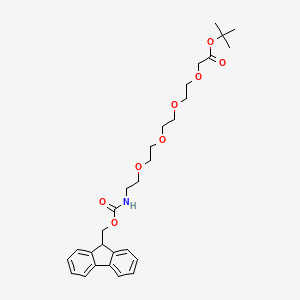
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
